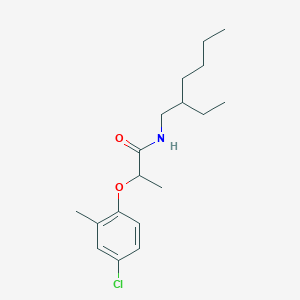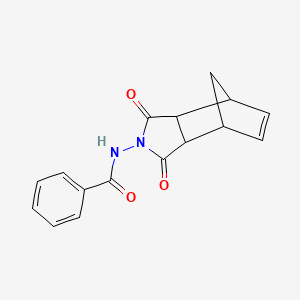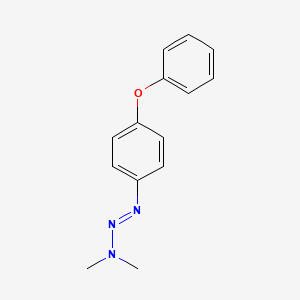![molecular formula C17H17NO3S B12478514 [(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid is an organic compound that belongs to the class of acetic acid derivatives It is characterized by the presence of a sulfanyl group attached to the acetic acid moiety and an amido group linked to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Amido Group: The initial step involves the reaction of 4-methylphenylacetic acid with an appropriate amine to form the amido group. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the intermediate product with a thiol reagent under basic conditions. Common bases used in this reaction include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical factors in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivative
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding mechanisms.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The amido group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({4-[2-(2-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid
- ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfonyl)acetic acid
- ({4-[2-(4-methylphenyl)acetamido]phenyl}thio)acetic acid
Uniqueness
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid is unique due to the presence of both the sulfanyl and amido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C17H17NO3S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-[4-[[2-(4-methylphenyl)acetyl]amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H17NO3S/c1-12-2-4-13(5-3-12)10-16(19)18-14-6-8-15(9-7-14)22-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Clé InChI |
UGDPQQXYEKUXRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)

![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine](/img/structure/B12478482.png)
![2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol](/img/structure/B12478487.png)
